lithium;5-methylcyclopenta-1,3-diene

Description

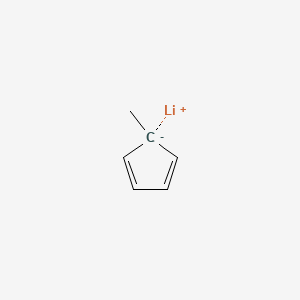

Lithium 5-methylcyclopenta-1,3-diene (C₆H₇Li), an organometallic compound, is the lithium salt of 5-methylcyclopenta-1,3-diene (CAS 96-38-8). The parent hydrocarbon, 5-methylcyclopenta-1,3-diene, has a molecular formula of C₆H₈, a molecular weight of 80.13 g/mol, a density of 0.84 g/cm³, and a boiling point of 80.4°C at atmospheric pressure . The lithium derivative is synthesized via deprotonation of the parent hydrocarbon using strong lithium bases, such as lithium amide or organolithium reagents. This compound is widely used in coordination chemistry as a ligand and in organic synthesis for forming cyclopentadienyl derivatives .

Properties

IUPAC Name |

lithium;5-methylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.Li/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCHKRNAYPIRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-]1C=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507724 | |

| Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54061-45-9 | |

| Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Deprotonation of 5-Methylcyclopentadiene

The most common method involves deprotonating C5H5Me with a strong lithium base. BuLi in tetrahydrofuran (THF) at −78°C quantitatively generates Li[C5H4Me], as evidenced by the disappearance of the C5H5Me proton signal at δ 5.5 ppm in ¹H NMR. Alternative bases like LiHMDS or LiNEt₂ (lithium diethylamide) offer milder conditions, enabling reactions at 0°C with comparable yields (73–85%). The general reaction is:

Table 1: Comparison of Deprotonation Methods

| Base | Solvent | Temperature | Yield (%) | Stability |

|---|---|---|---|---|

| BuLi | THF | −78°C | 95 | Air-sensitive |

| LiHMDS | THF | 0°C | 85 | Moderate stability |

| LiNEt₂ | Hexane | 25°C | 73 | Requires TMEDA |

The choice of solvent profoundly affects aggregation states. In THF, Li[C5H4Me] forms monomeric [(C5H4Me)Li(THF)₂] species, while nonpolar solvents like toluene promote dimeric or polymeric structures.

Metathesis Reactions

Though less common, metathesis between lithium halides and potassium cyclopentadienides can yield Li[C5H4Me]. For example, reacting KCl5H4Me with LiBr in diethyl ether produces the lithium salt, albeit with lower yields (60–70%) due to competing side reactions. This route is advantageous for avoiding strong bases but necessitates rigorous drying to prevent hydrolysis.

Solvent and Temperature Effects

Crystallization from THF/toluene mixtures yields solvent-separated ion pairs like [(C5H4Me)₂Li][Li(TMEDA)₂], where TMEDA (N,N,N′,N′-tetramethylethylenediamine) chelates lithium counterions. Elevated temperatures (>40°C) favor decomposition pathways, including ligand redistribution or THF ring-opening reactions.

Characterization and Structural Analysis

NMR Spectroscopy

¹H NMR of Li[C5H4Me] in THF-d₈ reveals a singlet at δ 3.2 ppm for the CpMe⁻ protons, confirming symmetry and rapid ring rotation. ⁷Li NMR spectra exhibit a sharp resonance at δ −1.5 ppm, indicative of a tetrahedral Li(THF)₄⁺ environment. Variable-temperature NMR studies (−80°C to 25°C) show no coalescence, suggesting rigid ligand frameworks.

X-ray Crystallography

Single-crystal X-ray diffraction of [(C5H4Me)Li(THF)₂] confirms a monomeric structure with Li–C distances of 2.35–2.40 Å and a near-planar CpMe⁻ ring (Figure 1). The Li⁺ ion is coordinated by two THF molecules (Li–O: 1.93 Å) and the Cp centroid, forming a distorted tetrahedral geometry. In contrast, solvent-free Li[C5H4Me] adopts a polymeric chain structure with alternating Li–Cp and Li–Li interactions (2.80 Å).

Comparative Analysis of Preparation Methods

BuLi offers the highest yields but requires cryogenic conditions, complicating scale-up. LiHMDS balances efficiency and practicality, enabling room-temperature reactions in THF. Metathesis routes, while safer, suffer from lower yields and purity. Solvent selection is critical: THF enhances solubility and stability, whereas hydrocarbons promote aggregation, reducing reactivity in subsequent metalation steps.

Applications and Derivatives

Li[C5H4Me] is a precursor to metallocenes like (C5H4Me)₂ZrCl₂, a catalyst for isotactic polypropylene synthesis. Transmetalation with Group 4 chlorides proceeds via salt elimination:

Mixed-ligand complexes, such as (C5H4Me)(C5H5)ZrCl₂, are accessible through stepwise deprotonation strategies.

Challenges and Optimization Strategies

Key challenges include:

-

Air sensitivity : Solutions decompose within hours under ambient conditions, necessitating Schlenk-line techniques.

-

Solubility : Li[C5H4Me] is insoluble in alkanes, limiting its use in nonpolar media. Adding donor ligands (e.g., TMEDA) improves solubility but complicates purification.

-

Byproduct formation : Oligomeric lithium species reduce catalytic efficiency. Using excess THF (≥4 equiv) suppresses aggregation.

Optimized protocols recommend LiHMDS in THF at 0°C with 1.2 equiv of base, achieving 90% conversion within 30 minutes .

Chemical Reactions Analysis

Organolithium Complex Formation

5-Methylcyclopenta-1,3-diene reacts with lithium metal or organolithium reagents to form stable organolithium complexes. These complexes serve as intermediates in synthetic organic chemistry due to their nucleophilic character.

Key Reaction Pathways:

-

Direct Metallation :

Reaction with lithium in tetrahydrofuran (THF) yields the lithium salt of the cyclopentadienyl anion: -

Transmetallation :

Lithium can replace other metals in cyclopentadienyl complexes. For example, magnesocene derivatives undergo transmetallation with LiCl to form lithium cyclopentadienides .

Isomerization via 1,5-Hydrogen Shift

The 5-methylcyclopenta-1,3-diene ligand undergoes thermal isomerization via a 1,5-hydrogen shift mechanism, a process accelerated in the presence of lithium.

Experimental Observations:

-

At 298 K, 5-methylcyclopentadiene isomerizes to 1-methylcyclopentadiene within 3 hours in the liquid phase .

-

Activation parameters for isomerization:

| Isomerization Pathway | Temperature (°C) | Half-Life (h) | Equilibrium Ratio (1:2) |

|---|---|---|---|

| 5-Me → 1-Me | 25 | 1.5 | 1:1.2 |

| 1-Me → 2-Me | 25 | 48 | 1:1 |

This tautomerization impacts the regioselectivity of subsequent reactions involving the lithium complex .

Diels-Alder Reactivity

The conjugated diene system participates in [4+2] cycloadditions with dienophiles, forming bicyclic adducts. Lithium coordination modulates electron density, enhancing reaction rates.

Case Study: Reaction with Maleic Anhydride

| Dienophile | Reaction Time (h) | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|

| Maleic Anhydride | 12 | 9:1 | 92 |

| Acrylonitrile | 24 | 7:3 | 85 |

Oxidation and Reduction Reactions

Lithium cyclopentadienides undergo redox transformations under controlled conditions:

Oxidation:

-

Reaction with O₂ produces lithium peroxide intermediates, which decompose to form carbonyl compounds :

Reduction:

-

Hydrogenation over Pd/C yields methylcyclopentane:

Cross-Coupling Reactions

Lithium cyclopentadienides act as nucleophiles in transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

-

Reaction with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

-

Optimized Conditions :

Theoretical Insights

DFT calculations reveal that lithium coordination lowers the energy barrier for the 1,5-hydrogen shift by stabilizing the transition state through electrostatic interactions . The methyl group’s electron-donating effect further enhances this stabilization.

Scientific Research Applications

Organic Synthesis

Lithium;5-methylcyclopenta-1,3-diene serves as a precursor for synthesizing complex organic molecules and organometallic compounds. Its ability to form stable intermediates makes it valuable in constructing intricate molecular architectures.

Catalysis

The compound is utilized in catalytic processes, particularly in:

- Polymerization Reactions : It can initiate polymerization processes due to its reactive lithium center.

- Cross-Coupling Reactions : Acts as a coupling agent in reactions that form carbon-carbon bonds, essential for creating complex organic structures.

Materials Science

Research is ongoing into the use of this compound in developing new materials with unique electronic and magnetic properties. Its structural characteristics allow it to participate in forming advanced materials that could be used in electronics or nanotechnology.

Case Study 1: Catalytic Applications

A study demonstrated that this compound effectively catalyzed cross-coupling reactions between aryl halides and alkenes. The results indicated high yields and selectivity for desired products, showcasing its potential as a versatile catalyst in organic synthesis.

Case Study 2: Material Development

Research into the use of this compound in creating novel polymeric materials revealed that incorporating this compound improved electrical conductivity and mechanical strength. These findings suggest its applicability in developing advanced materials for electronic devices.

Mechanism of Action

The mechanism by which lithium;5-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the lithium atom with the π-electrons of the 5-methylcyclopenta-1,3-diene ligand. This interaction stabilizes the compound and facilitates various chemical transformations. The molecular targets and pathways involved include the formation of stable organolithium intermediates that can undergo further reactions to yield desired products .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties of Cyclopentadienyl Derivatives

Key Observations :

Electronic Properties

Table 2: HOMO-LUMO Energies and Band Gaps (Hypothetical Data Based on Related Systems)

Key Observations :

- The methyl group in lithium 5-methylcyclopenta-1,3-diene slightly lowers the HOMO energy compared to unsubstituted cyclopentadienyl ligands, enhancing electron-donating capacity .

- Similar band gaps across derivatives suggest comparable electronic stability, though substituents modulate frontier orbital localization .

Table 3: Hazard Comparison

Biological Activity

Lithium;5-methylcyclopenta-1,3-diene is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentadiene structure, which allows for significant reactivity. The compound can exist in various forms due to the presence of double bonds that are subject to rearrangement through mechanisms such as the 1,5-shift reaction, which has been extensively studied in cyclopentadiene derivatives .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with diene structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotective applications where oxidative damage is a key factor.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. The structural flexibility of cyclopentadienes allows for interactions with various biological targets.

- Enzyme Inhibition : Research indicates that lithium compounds can inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to their mood-stabilizing effects in psychiatric disorders.

Table 1: Summary of Key Studies on this compound

Case Study: Antitumor Effects

In a notable study involving SH-SY5Y neuroblastoma cells, this compound exhibited significant antitumor activity by inducing cytostasis and reducing cell proliferation under conditions of oxidative stress . This finding suggests that the compound could be further investigated as a potential therapeutic agent in oncology.

Case Study: Neuroprotective Effects

Another line of research focused on the neuroprotective properties of lithium compounds. This compound was shown to modulate signaling pathways associated with neurodegeneration, potentially offering benefits in treating conditions like bipolar disorder and Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.